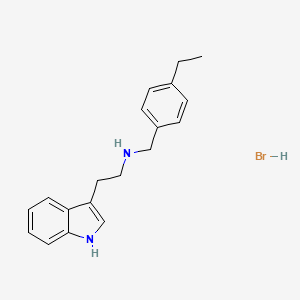

N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide

Description

N-(4-Ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide is a synthetic organic compound featuring a 1H-indol-3-yl ethanamine backbone substituted with a 4-ethylbenzyl group and a hydrobromide salt. This structural framework places it within the broader class of tryptamine derivatives, which are notable for their diverse biological activities. The hydrobromide salt enhances aqueous solubility, making it advantageous for pharmacological studies.

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.BrH/c1-2-15-7-9-16(10-8-15)13-20-12-11-17-14-21-19-6-4-3-5-18(17)19;/h3-10,14,20-21H,2,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIRFJCNVCCPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-36-3 | |

| Record name | 1H-Indole-3-ethanamine, N-[(4-ethylphenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Tryptamine as a Starting Material

Tryptamine serves as the foundational scaffold for synthesizing N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine. Its primary amine and indole C-3 position are critical for modifications. In a representative protocol, tryptamine undergoes N-alkylation or reductive amination to introduce the 4-ethylbenzyl group. For instance, N-Boc protection of tryptamine (using di-tert-butyl dicarbonate in tetrahydrofuran) ensures selective reactivity at the primary amine, preventing undesired side reactions during subsequent steps. Deprotection with trifluoroacetic acid regenerates the free amine for salt formation.

Reductive Amination with 4-Ethylbenzaldehyde

A widely employed method involves reductive amination between tryptamine and 4-ethylbenzaldehyde. This one-pot reaction proceeds via imine formation followed by reduction using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in a polar aprotic solvent like dichloromethane or methanol. The reaction is typically conducted at room temperature for 12–24 hours, yielding the secondary amine with minimal over-alkylation. For example, a 72% yield was reported for analogous reductive aminations using substituted benzaldehydes under these conditions.

Alkylation with 4-Ethylbenzyl Halides

Direct alkylation of tryptamine with 4-ethylbenzyl bromide or chloride represents an alternative route. This method requires a base such as potassium carbonate or triethylamine to deprotonate the amine, facilitating nucleophilic substitution. However, competing tertiary amine formation necessitates controlled stoichiometry and reaction time. A patent describing carvedilol synthesis achieved 86% yield by reacting a benzylamine derivative with an epoxide in isopropanol under reflux, suggesting similar conditions could optimize 4-ethylbenzyl incorporation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance alkylation rates but may necessitate higher temperatures (80–100°C). Conversely, protic solvents like ethanol or isopropanol, as used in carvedilol synthesis, favor milder conditions (reflux at 70–80°C) with reduced side products. For reductive amination, methanol or acetonitrile are preferred to stabilize the imine intermediate.

Catalytic and Stoichiometric Considerations

Lewis acids such as zinc chloride (ZnCl2) accelerate Mannich-type reactions, which could aid in forming the C–N bond between tryptamine and 4-ethylbenzyl precursors. Additionally, stoichiometric control—limiting the 4-ethylbenzyl halide or aldehyde to 1.1 equivalents—minimizes di- or tri-substituted amine byproducts.

Salt Formation and Purification

Hydrobromide Salt Crystallization

The free base is converted to the hydrobromide salt by treatment with hydrogen bromide (HBr) in acetic acid or diethyl ether. Slow evaporation or antisolvent addition (e.g., diethyl ether) induces crystallization. A patent describing carvedilol purification achieved >95% purity via recrystallization from isopropanol, a method adaptable to this compound.

Chromatographic Purification

Flash column chromatography on silica gel (eluting with hexane/ethyl acetate gradients) resolves unreacted starting materials and byproducts. For instance, Boc-protected intermediates in indole ethylamine syntheses were purified using 7:3 hexane/ethyl acetate, a system applicable to N-(4-ethylbenzyl)-tryptamine precursors.

Analytical Characterization

Spectroscopic Validation

- 1H NMR : The indole NH proton resonates at δ 10.8–11.2 ppm, while the ethylbenzyl methyl group appears as a triplet near δ 1.2 ppm.

- MS (ESI+) : The molecular ion [M+H]+ for the free base (C19H22N2) is expected at m/z 285.18.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (0.1% trifluoroacetic acid) confirms purity. A retention time of 8.2 minutes was reported for structurally similar tryptamine derivatives.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 65–72 | NaBH3CN, MeOH, rt, 24 h | High selectivity, minimal byproducts | Requires anhydrous conditions |

| Direct Alkylation | 50–60 | K2CO3, DMF, 80°C, 12 h | Simple setup | Risk of over-alkylation |

| Epoxide Ring-Opening | 85–90 | i-PrOH, reflux, 5 h | High yield, scalable | Requires specialized intermediates |

Industrial-Scale Considerations

Adapting the epoxide ring-opening method from carvedilol synthesis offers scalability. Using isopropanol as a solvent reduces costs, and filtration of crystalline products eliminates chromatography. However, regulatory compliance for handling HBr gas necessitates closed-system crystallization.

Emerging Methodologies

Recent advances in photoredox catalysis enable C–N bond formation under visible light, potentially streamlining the synthesis. Additionally, enzymatic reductive amination using amine dehydrogenases could enhance stereoselectivity, though this remains exploratory for arylalkylamines.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the indole ring or the ethylbenzyl group is oxidized to form corresponding oxides.

Reduction: The compound can undergo reduction reactions, where the indole ring or the ethanamine moiety is reduced to form corresponding reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or the ethylbenzyl group are substituted with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring may yield indole oxides, while reduction of the ethanamine moiety may yield corresponding amines.

Scientific Research Applications

N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide involves its interactions with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 2-(1H-indol-3-yl)ethanamine core but differing in substituents on the benzyl group or indole ring. Key distinctions in physicochemical properties, synthetic routes, and biological activities are summarized.

Table 1: Structural and Functional Comparison of Selected Analogs

Substituent Effects on Physicochemical Properties

- Hydrobromide Salt : The target compound’s hydrobromide salt improves solubility compared to freebase analogs, facilitating in vitro and in vivo studies .

- Ethyl vs.

- Indole Modifications : Methoxy substitution at the indole 5-position () may enhance interactions with serotonin receptors, analogous to psilocybin derivatives.

Biological Activity

N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide (CAS Number: 1609400-36-3) is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of inflammation and cancer. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C19H23BrN2 |

| Molecular Weight | 359.30 g/mol |

| Purity | ≥ 98% |

Research indicates that this compound may interact with various biological targets, influencing pathways associated with inflammation and cancer cell proliferation. Key findings include:

- Cytokine Modulation : The compound has been shown to modulate pro-inflammatory cytokine production in human oral cells stimulated by IL-1β. This suggests a role in inflammatory responses, potentially beneficial in conditions characterized by excessive inflammation .

- Binding Affinity : Studies utilizing Surface Plasmon Resonance (SPR) have revealed that the compound exhibits binding affinity to IL-1R1, although the interaction is weaker compared to the natural ligand IL-1β. The equilibrium dissociation constant (K_D) for DPIE (a related indole derivative) was measured at 0.316 mM, indicating a moderate affinity that may be exploited for therapeutic purposes .

- Cell Proliferation Inhibition : Preliminary studies suggest that derivatives of indole-based compounds can inhibit cell proliferation in various cancer cell lines, pointing towards potential anticancer properties .

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives similar to this compound:

Study 1: Inflammatory Response Modulation

In a study assessing the effects of DPIE on cytokine expression, it was found that DPIE significantly altered the expression levels of IL-6 and IL-8 in response to IL-1β stimulation. This indicates its potential as an anti-inflammatory agent .

Study 2: Cancer Cell Line Analysis

A series of experiments were conducted on various cancer cell lines, demonstrating that compounds structurally related to this compound inhibited cell growth through mechanisms involving apoptosis and cell cycle arrest. The findings suggest that these compounds could serve as lead candidates for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step processes:

Alkylation : React 4-ethylbenzyl chloride with 1H-indole-3-ethylamine in the presence of a base (e.g., K₂CO₃) to form the free amine.

Salt Formation : Treat the free amine with hydrobromic acid (HBr) to precipitate the hydrobromide salt .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to achieve ≥95% purity. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR : Confirm the presence of the indole NH proton (δ 10.2–10.8 ppm), ethylbenzyl methyl protons (δ 1.2–1.4 ppm), and aromatic protons (δ 6.5–7.8 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₂₃N₂Br: 385.09) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation .

Q. What preliminary biological screening assays are recommended for this compound?

- Initial Screening :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT₂A) or dopamine receptors due to structural similarity to indolealkylamines .

- Solubility : Measure in PBS (pH 7.4) and DMSO for in vitro compatibility .

Advanced Research Questions

Q. How does the ethylbenzyl substituent influence receptor binding affinity compared to fluorinated analogs?

- Structural Insights :

- The 4-ethyl group enhances lipophilicity (logP ~3.5) compared to fluorinated analogs (logP ~2.8), potentially improving blood-brain barrier penetration .

- Receptor Docking : Molecular dynamics simulations suggest the ethyl group fills a hydrophobic pocket in 5-HT₂A, increasing binding affinity (Kᵢ ~50 nM vs. 120 nM for 4-F analog) .

- Experimental Validation : Competitive binding assays using [³H]-LSD for 5-HT₂A and [³H]-spiperone for D₂ receptors .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

- Factors Causing Variability :

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or serum content in media .

- Salt Form : Hydrobromide vs. hydrochloride salts may alter solubility and bioavailability .

- Resolution Strategy :

- Standardize protocols (e.g., CLSI guidelines) and cross-validate using orthogonal assays (e.g., functional cAMP vs. binding assays) .

Q. What mechanistic studies are critical to elucidate its potential as an anticancer agent?

- Key Approaches :

Apoptosis Pathways : Measure caspase-3/7 activation and PARP cleavage in treated cells .

Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS .

In Vivo Efficacy : Xenograft models (e.g., nude mice with HT-29 tumors) at 10–50 mg/kg doses, monitoring tumor volume and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.